molecular formula C8H9BrO B2898476 5-Bromo-2,4-dimethylphenol CAS No. 74571-80-5

5-Bromo-2,4-dimethylphenol

Cat. No. B2898476
CAS RN: 74571-80-5
M. Wt: 201.063
InChI Key: QKHNPALIFLTMJG-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylphenol is a chemical compound with the molecular formula C8H9BrO . It is a solid in its physical form .


Synthesis Analysis

The synthesis of 5-Bromo-2,4-dimethylphenol involves a mixture of 3,4-dimethylphenol in DCM at -78° C. Bromine is added dropwise and the reaction is stirred for 1 hour at this temperature. A saturated sodium sulfite solution is added and it is then stirred for 5 minutes at room temperature and then extracted with EtOAc.


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dimethylphenol is represented by the InChI code: 1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 . The molecular weight of the compound is 201.06 .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethylphenol is a solid in its physical form . The compound has a molecular weight of 201.06 .

Safety And Hazards

5-Bromo-2,4-dimethylphenol may cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound. Use of the compound should be in a well-ventilated area or outdoors .

properties

IUPAC Name

5-bromo-2,4-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNPALIFLTMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dimethylphenol

Synthesis routes and methods

Procedure details

In a glovebox, 1,5-dibromo-2,4-dimethylbenzene (10.000 g, 37.9 mmol) is dissolved in dry THF (140 mL) in a one-neck round bottomed flask with a thermometer well. The flask is capped with a septum, and removed from the glovebox. Nitrogen purge is provided via a needle through the septum, and the solution is cooled to −70° C. using a dry ice/acetone bath. Butyllithium (BuLi) (1.6M in hexanes, 26 mL, 42 mmol) is added slowly, maintaining the temperature below −65° C. After stirring for 80 minutes at −70° C., trimethylborate (B(OMe)3) (4.2 mL, 37.9 mmol) is added slowly, maintaining the temperature below −62° C., and then the reaction is allowed to slowly warm to room temperature overnight. Solvents are removed on a rotovap, leaving a very pale yellow oily solid, which is dissolved in tetrahydrofuran (THF) (100 mL) and treated with hydrogen peroxide (H2O2) (30% aq, 13 mL) and sodium hydroxide (NaOH) (1M, 25 mL) for two hours. The reaction is then quenched with ammonium chloride (NH4Cl) (aq) and extracted into ether (2×100 mL). The organic fractions are combined, dried over sodium sulfate, filtered and dried in vacuo. Yield=6.60 g (86.7%) of pale yellow waxy solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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